molecular formula C8H9Cl2NO2 B1392904 2,5-Dichloro-3-(dimethoxymethyl)pyridine CAS No. 1299607-61-6

2,5-Dichloro-3-(dimethoxymethyl)pyridine

Cat. No. B1392904
CAS RN: 1299607-61-6
M. Wt: 222.07 g/mol
InChI Key: JWEKIYARKOGXPR-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(dimethoxymethyl)pyridine is a chemical compound with the empirical formula C8H9Cl2NO2 and a molecular weight of 222.07 g/mol . It is a halogenated heterocycle and belongs to the class of heterocyclic building blocks. The compound is characterized by its solid form and can be represented by the SMILES string: COC(OC)c1cc(Cl)cnc1Cl .

Scientific Research Applications

Synthesis of Antibiotics

2,5-Dichloro-3-(dimethoxymethyl)pyridine has been utilized in the synthesis of complex macrocyclic antibiotics like GE 2270 A. This process involves converting 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine derivative, an essential skeleton for synthesizing antibiotics like micrococcin P (Okumura et al., 1998).

Complex Formation in Transition Metal Complexes

This compound forms bidentate chelate complexes with transition metal moieties such as ReIX(CO)3 and PtIVXMe3 (X = halide), as observed in Re and Pt complexes. These complexes exhibit fluxional processes, which have been studied using NMR methods to understand their dynamic behavior (Creber et al., 2000).

Protonation and Luminescence in Polymers

Research has shown that protonation of 1,4-dimethoxy-2,5-bis(2-pyridyl)benzene affects its structural and spectroscopic properties. Protonation and subsequent intramolecular hydrogen bonding can control chain structure and tune luminescence in heteroatomic conjugated polymers, offering potential applications in materials science (Monkman et al., 2002).

Corrosion Inhibition

A study on the corrosion inhibition of steel in hydrochloric acid solution identified that derivatives of pyridine, including 2,5-Dichloro-3-(dimethoxymethyl)pyridine, can act as efficient inhibitors. This highlights its potential application in protecting metals from corrosion (Bouklah et al., 2005).

Role in Redox Reactions

This compound affects the redox reactions of 2,5-dimercapto-1,3,4-thiadiazole (DMcT) and its disulfide dimer. It facilitates oxidative coupling reactions, which can be relevant in developing cathode materials for lithium batteries (Shouji & Buttry, 1998).

properties

IUPAC Name

2,5-dichloro-3-(dimethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEKIYARKOGXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(N=CC(=C1)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263732
Record name Pyridine, 2,5-dichloro-3-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-(dimethoxymethyl)pyridine

CAS RN

1299607-61-6
Record name Pyridine, 2,5-dichloro-3-(dimethoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,5-dichloro-3-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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